(17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
(17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one is a sterol derivative that belongs to the class of ergosterols. Ergosterols are a group of sterols found in fungi and some plants. This compound is known for its unique structure and biological activities, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one involves several synthetic routes. One common method includes the fermentation of Fusarium species. The fermentation culture typically lasts for 144 to 240 hours and involves a medium containing glucose, ammonium sulfate, yeast extract, magnesium sulfate, and iron sulfate . The fermentation liquid is then processed to isolate the target compound.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale fermentation processes. The conditions are optimized to ensure high yield and purity. The fermentation is followed by purification steps, including chromatography, to obtain the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
(17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the production of pharmaceuticals and as a biochemical reagent
Mechanism of Action
The mechanism of action of (17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one involves its interaction with cellular membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This integration can disrupt cellular processes, leading to antimicrobial and anticancer effects. The compound also interacts with specific molecular targets, such as enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- (22E)-Ergosta-6,9,22-triene-3beta,5alpha,8alpha-triol
- (22E,24R)-Ergosta-4,7-22-triene-3,6-dione
- (22E)-Ergosta-5,7,22-trien-3-ol
Uniqueness
(17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one is unique due to its specific structure, which imparts distinct biological activities. Its ability to integrate into cellular membranes and interact with molecular targets sets it apart from other similar compounds .
Properties
CAS No. |
18865-44-6 |
---|---|
Molecular Formula |
C28H46O |
Molecular Weight |
398.675 |
IUPAC Name |
(17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,18-21,23-26H,9-17H2,1-6H3/b8-7+/t19-,20+,21?,23?,24+,25?,26?,27?,28?/m0/s1 |
InChI Key |
NFXOUCCTSGUSAN-BQXRNXFTSA-N |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Synonyms |
(22E)-5β-Ergost-22-en-3-one |
Origin of Product |
United States |
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